molecular formula C12H20O2 B1218758 Allyl cyclohexanepropionate CAS No. 2705-87-5

Allyl cyclohexanepropionate

Cat. No.: B1218758
CAS No.: 2705-87-5
M. Wt: 196.29 g/mol
InChI Key: TWXUTZNBHUWMKJ-UHFFFAOYSA-N
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Description

Allyl 3-cyclohexylpropionate, also known as 2-propenyl cyclohexanepropanoate or allyl hexahydrophenylpropionate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Allyl 3-cyclohexylpropionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Allyl 3-cyclohexylpropionate has been primarily detected in urine. Within the cell, allyl 3-cyclohexylpropionate is primarily located in the membrane (predicted from logP) and cytoplasm. Allyl 3-cyclohexylpropionate has a sweet, candy, and fruity taste.
Allyl cyclohexylpropionate is a fatty acid ester.

Properties

IUPAC Name

prop-2-enyl 3-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXUTZNBHUWMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044755
Record name Prop-2-en-1-yl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid, Colourless liquid with a pineapple odour
Record name Cyclohexanepropanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 °C. @ 1.00 mm Hg
Record name Allyl 3-cyclohexylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water, 1ml in 4ml 80% ethanol (in ethanol)
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.950
Record name Allyl cyclohexane propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2705-87-5
Record name Allyl cyclohexanepropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2705-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allyl cyclohexanepropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002705875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanepropanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-en-1-yl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 3-cyclohexylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL CYCLOHEXANEPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4W9H3L241
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allyl 3-cyclohexylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of allyl cyclohexanepropionate relate to its potential for skin irritation?

A1: Research suggests that certain structural features of esters, including this compound, can contribute to their skin irritation potential. [] Specifically, esters with lower solubility parameters, lower water solubility, higher Hansen dispersion and hydrogen bonding values, and lower sums of partial positive charges tend to be more irritating. [] These properties may influence how the ester interacts with skin lipids and proteins, ultimately impacting its irritation potential. Further research comparing this compound to other esters with varying irritation profiles could help elucidate the precise structural features responsible for its effects.

Q2: What role does the vehicle play in the skin irritation potential of this compound?

A2: The vehicle, or solvent system, used to deliver fragrances like this compound can significantly influence their irritation potential. [] Studies have shown that higher concentrations of ethanol in the vehicle, such as a 1:3 ratio of diethyl phthalate:ethanol, can lower the concentration threshold for this compound to induce skin irritation. [] This suggests that ethanol may enhance the penetration of this compound into the skin, thereby increasing its irritancy.

Q3: How reliable are Structure-Activity Relationship (SAR) models in predicting the skin irritation potential of compounds like this compound?

A3: While SAR models can be useful tools for predicting the biological activity of chemicals based on their structure, their accuracy is heavily reliant on the data used for their development. [] Research has shown that SAR models based on limited data may not always accurately predict the irritant potential of unknown chemicals, even when exhibiting high computationally-derived sensitivity and specificity. [] For instance, a study found that an initial SAR model, despite demonstrating good statistical performance, failed to correctly predict the human skin irritation potential of this compound. [] This highlights the importance of experimental validation and continuous refinement of SAR models as new data become available.

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